molecular formula C6H8BrCl2NS B13495030 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B13495030
M. Wt: 277.01 g/mol
InChI Key: LPRDGIGBCKXUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound belonging to the class of heterocycles It is characterized by the presence of a thiophene ring substituted with bromine and chlorine atoms, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride typically involves the bromination and chlorination of thiophene derivatives, followed by the introduction of an ethanamine group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the thiophene ring.

    Substitution: The bromine and chlorine atoms on the thiophene ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: The compound can be used in studies involving the interaction of thiophene derivatives with biological systems.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism may vary depending on the application and the biological system being studied

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one: A similar compound with a ketone group instead of an amine group.

    1-(5-Bromo-4-methylthiophen-2-yl)ethanone: Another related compound with a methyl group on the thiophene ring.

Uniqueness

1-(4-Bromo-5-chlorothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of an ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H8BrCl2NS

Molecular Weight

277.01 g/mol

IUPAC Name

1-(4-bromo-5-chlorothiophen-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H7BrClNS.ClH/c1-3(9)5-2-4(7)6(8)10-5;/h2-3H,9H2,1H3;1H

InChI Key

LPRDGIGBCKXUHW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(S1)Cl)Br)N.Cl

Origin of Product

United States

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